molecular formula C23H26N2O5 B2428002 Methyl 4-(2-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate CAS No. 1091398-40-1

Methyl 4-(2-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2428002
M. Wt: 410.47
InChI Key: VVNOXCYXGAKZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(2-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It has been mentioned in the context of crystal structure studies . The compound consists of a cyclopentyl group, a methoxyphenyl group, and a benzoate group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The asymmetric unit of the molecular structure has been shown in a study . The compound consists of a cyclopentyl group, a methoxyphenyl group, and a benzoate group .

Scientific Research Applications

Organic Synthesis Methodologies

Research indicates the use of Methyl 4-(2-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate in organic synthesis, specifically in cyclization reactions to form heterocyclic compounds. For instance, Ukrainets et al. (2014) demonstrated the cyclization of related compounds in the presence of bases to form substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, highlighting the compound's utility in synthesizing complex heterocycles Chemistry of Heterocyclic Compounds.

Photopolymerization Applications

The compound has also been explored for its role in photopolymerization processes. Guillaneuf et al. (2010) discussed a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, proposed as a photoiniferter. This compound decomposes under UV irradiation to generate radicals, showcasing its potential in initiating photopolymerization Macromolecules.

Heterocyclic Compound Synthesis

Further studies involve the synthesis of aromatic methoxy and methylenedioxy substituted heterocyclic compounds, such as tetrahydro-1H-3-benzazepines. Pecherer et al. (1972) described a novel synthesis approach for these compounds, indicating the versatility of related methyl esters in synthesizing diverse heterocyclic frameworks Journal of Heterocyclic Chemistry.

Antitumor Applications

In the realm of medicinal chemistry, derivatives of Methyl 4-(2-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate have been explored for their antitumor properties. Dong et al. (2010) synthesized 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, showing promising cell growth inhibitory activity against various tumor cell lines Bioorganic & Medicinal Chemistry Letters.

Liquid Crystalline Behaviors

The compound's derivatives have been studied for their liquid crystalline behaviors, with research by Al-Obaidy et al. (2021) synthesizing homologues displaying a broad range of nematic mesophases. These findings demonstrate the potential of these compounds in materials science, particularly in the development of liquid crystal displays Liquid Crystals.

properties

IUPAC Name

methyl 4-[[2-[[1-(4-methoxyphenyl)cyclopentyl]methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-29-19-11-7-17(8-12-19)23(13-3-4-14-23)15-24-20(26)21(27)25-18-9-5-16(6-10-18)22(28)30-2/h5-12H,3-4,13-15H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNOXCYXGAKZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate

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